molecular formula C17H21NO2S B2541665 Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate CAS No. 350990-23-7

Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate

Cat. No. B2541665
CAS RN: 350990-23-7
M. Wt: 303.42
InChI Key: QVJPHFBYPVFGBC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C17H21NO2S and a molecular weight of 303.42 . It is used for research purposes .


Synthesis Analysis

The synthesis of thiophene derivatives, such as Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring are various functional groups, including an ethyl ester group, an amino group, a methyl group, and a propylphenyl group .

Scientific Research Applications

Thiophene Derivatives in Scientific Research

Thiophene derivatives, such as Ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate, are of significant interest in scientific research due to their versatile applications in pharmaceuticals, materials science, and organic chemistry.

Pharmaceutical Applications

Thiophene derivatives are explored for their potential pharmacological activities. They have been studied as anticancer, antimicrobial, and anti-inflammatory agents due to their ability to interact with biological targets. The synthesis and evaluation of thiophene analogues, for instance, have shown potential carcinogenicity, suggesting the importance of understanding their biological interactions and effects (Ashby et al., 1978).

properties

IUPAC Name

ethyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-4-6-12-7-9-13(10-8-12)14-11(3)21-16(18)15(14)17(19)20-5-2/h7-10H,4-6,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJPHFBYPVFGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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